molecular formula C32H32ClN3O2S2 B11650712 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11650712
M. Wt: 590.2 g/mol
InChI Key: WDYZZZUJKNQTLE-JCMHNJIXSA-N
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Description

  • The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one.
  • It belongs to the class of pyrazolone derivatives.
  • The compound’s structure consists of a benzothiazole ring, a pyrazolone ring, and a substituted phenyl group.
  • Its molecular formula is C30H~28ClN~3O~2S.
  • This compound exhibits interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C32H32ClN3O2S2

    Molecular Weight

    590.2 g/mol

    IUPAC Name

    (4Z)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]pyrazol-3-one

    InChI

    InChI=1S/C32H32ClN3O2S2/c1-31(2,3)23-16-19(17-24(28(23)37)32(4,5)6)15-22-26(18-39-21-13-11-20(33)12-14-21)35-36(29(22)38)30-34-25-9-7-8-10-27(25)40-30/h7-17,37H,18H2,1-6H3/b22-15-

    InChI Key

    WDYZZZUJKNQTLE-JCMHNJIXSA-N

    Isomeric SMILES

    CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

    Canonical SMILES

    CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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